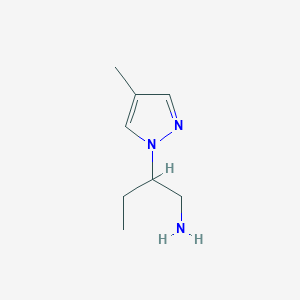![molecular formula C10H10ClF2N3 B7811090 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811090.png)
6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core with a chlorine atom at the 6-position, a difluoromethyl group at the 4-position, and a propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable pyrazolopyridine precursor with appropriate halogenating and difluoromethylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine may be employed in the study of enzyme inhibitors or receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its pharmacological properties may be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
2-Chloro-4-(trifluoromethyl)pyridine
6-Chloro-4-(difluoromethyl)pyridine
Uniqueness: 6-Chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit different chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2-propylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c1-2-3-16-5-7-6(9(12)13)4-8(11)14-10(7)15-16/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNIWQRVOAGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811010.png)
![6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811014.png)
![6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811035.png)
![6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811039.png)
![2-butyl-6-chloro-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811043.png)
![6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811057.png)
![3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811061.png)
![2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811067.png)
![2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811069.png)
![6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811070.png)

![6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811094.png)
![4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811100.png)
![5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B7811102.png)
